

Physical and chemical properties of 4-Fluoro-N-phenylbenzenesulfonamide

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Compound of Interest

Compound Name:	4-Fluoro-N-phenylbenzenesulfonamide
Cat. No.:	B182415

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An In-depth Technical Guide to 4-Fluoro-N-phenylbenzenesulfonamide

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and expected analytical data for **4-Fluoro-N-phenylbenzenesulfonamide**. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization and potential applications of this compound.

Core Physical and Chemical Properties

While extensive experimental data for **4-Fluoro-N-phenylbenzenesulfonamide** is not readily available in the public domain, the following table summarizes its known and predicted properties. It is important to note that some values are based on closely related compounds and should be considered as estimates.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ FNO ₂ S	BOC Sciences[1]
Molecular Weight	251.3 g/mol	BOC Sciences[1]
CAS Number	312-52-7	BOC Sciences[1]
Density	1.374 g/cm ³	BOC Sciences[1]
Melting Point	Data not available. For reference, the melting point of 4-Fluorobenzenesulfonamide is 124-127 °C.	Sigma-Aldrich[2]
Boiling Point	Data not available.	
Solubility	Data not available.	
InChI Key	LDOCMFAHAVONEI-UHFFFAOYSA-N	BOC Sciences[1]
SMILES	C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F	BOC Sciences[1]

Experimental Protocols

The following sections detail a proposed synthesis method and analytical characterization techniques for **4-Fluoro-N-phenylbenzenesulfonamide**. These protocols are based on established methodologies for the synthesis and analysis of related sulfonamide compounds.

Proposed Synthesis of 4-Fluoro-N-phenylbenzenesulfonamide

This synthesis is a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and aniline in the presence of a base.

Materials:

- 4-Fluorobenzenesulfonyl chloride

- Aniline
- Pyridine (or other suitable base like triethylamine)
- Dichloromethane (DCM) or other suitable aprotic solvent
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes.
- Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1M HCl and separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **4-Fluoro-N-phenylbenzenesulfonamide**.

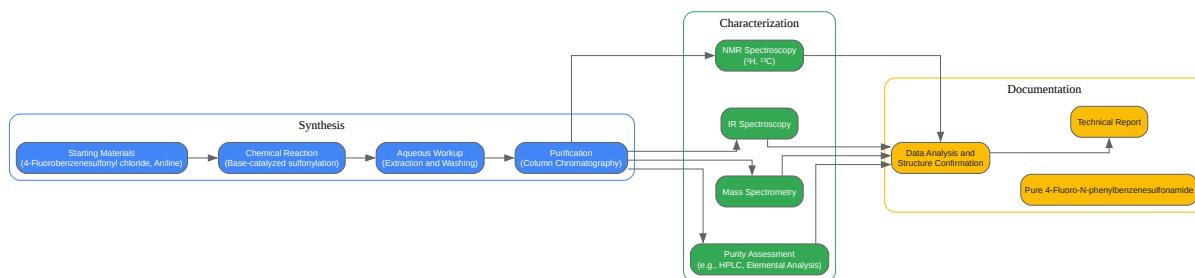
Analytical Characterization

The structure and purity of the synthesized **4-Fluoro-N-phenylbenzenesulfonamide** can be confirmed using standard analytical techniques. The expected spectral data based on the compound's structure are summarized below.

Technique	Expected Observations
¹ H NMR	Aromatic protons from the phenyl ring will appear as multiplets in the range of δ 7.0-7.5 ppm. The protons on the fluorinated benzene ring will also appear as multiplets, likely at slightly different chemical shifts due to the electron-withdrawing nature of the sulfonyl group and the fluorine atom, typically in the range of δ 7.2-8.0 ppm. The N-H proton will appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³ C NMR	Aromatic carbons will appear in the range of δ 115-140 ppm. The carbon attached to the fluorine atom will show a large coupling constant (¹ J _{CF}).
IR Spectroscopy	Characteristic absorption bands are expected for the N-H stretch (around 3250 cm^{-1}), S=O stretches (asymmetric and symmetric, around 1350 cm^{-1} and 1160 cm^{-1} , respectively), S-N stretch (around 900 cm^{-1}), and C-F stretch (around 1250-1000 cm^{-1}). Aromatic C-H and C=C stretches will also be present.
Mass Spectrometry	The molecular ion peak [M] ⁺ or [M+H] ⁺ is expected at m/z 251 or 252, respectively. Common fragmentation patterns for sulfonamides include the loss of SO ₂ (64 Da) and cleavage of the S-N bond.

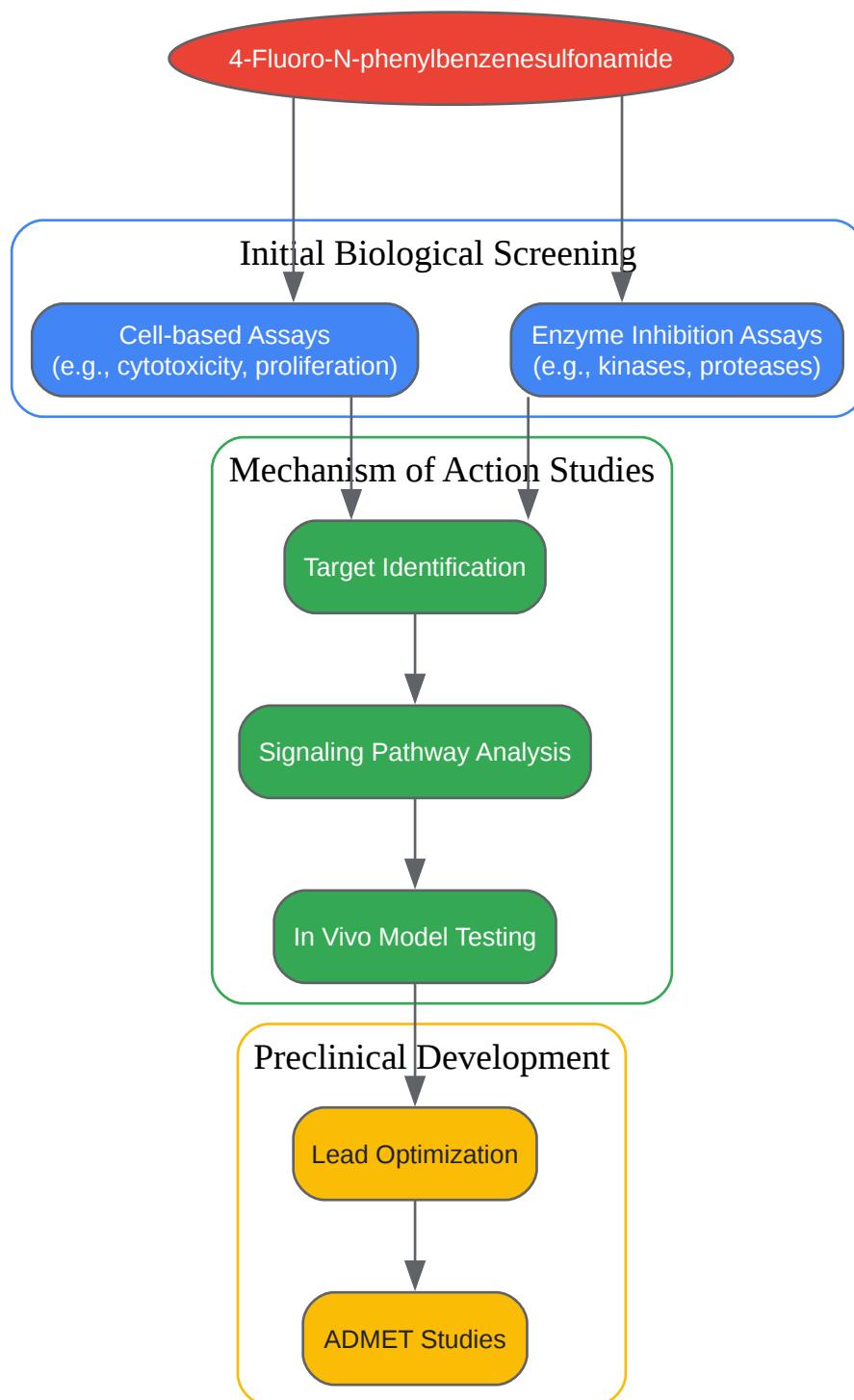
Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of a novel chemical compound like **4-Fluoro-N-phenylbenzenesulfonamide**, as well as a conceptual representation of its potential biological investigation based on the known activities of related sulfonamides.



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Caption: General workflow for the synthesis and characterization of **4-Fluoro-N-phenylbenzenesulfonamide**.



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Caption: Conceptual workflow for the biological investigation of a novel sulfonamide compound.

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References

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